molecular formula C14H10N2O4 B4575955 (3-nitro-9H-carbazol-9-yl)acetic acid

(3-nitro-9H-carbazol-9-yl)acetic acid

Cat. No.: B4575955
M. Wt: 270.24 g/mol
InChI Key: NKIKLYOKTJBKOR-UHFFFAOYSA-N
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Description

(3-nitro-9H-carbazol-9-yl)acetic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is a derivative of carbazole, which is a heterocyclic aromatic organic compound. The synthesis of this compound has been achieved through various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Electrochemical Behavior of Nitro and Amino Carbazole Derivatives

The electrochemical properties of nitro and amino carbazole derivatives have been explored, revealing complex behaviors in both aprotic and protic media. These compounds show significant electrochromic behavior, with color changes observable upon oxidation and reduction. The study provides insights into the relationships between electrochemical behaviors and the mutagenic properties of these compounds (Carlier et al., 1997).

Synthesis and Photovoltaic Performance of Carbazole-Based Organic Dyes

New organic dyes based on carbazole structures have been designed and synthesized for use in dye-sensitized solar cells (DSSCs). These dyes, characterized by D-π-A-π-A architecture, exhibit promising photovoltaic performances. The study demonstrates the potential of carbazole derivatives in renewable energy applications, highlighting the synthesis process, photophysical and electrochemical analyses, and the performance of the resulting DSSC devices (Naik et al., 2017).

Electrochemical Synthesis of Polycarbazole Films

Polycarbazole films have been synthesized through the electropolymerization of carbazole derivatives, displaying significant electrochromic properties. These films exhibit reversible electrochemical oxidation processes and color changes upon full oxidation, indicating their potential for various electrochemical applications (Hsiao & Lin, 2016).

Synthesis and Antimicrobial Activities of Carbazole Derivatives

Carbazole derivatives have been synthesized and evaluated for their antimicrobial activities, revealing their potential as precursors for new heterocyclic compounds with significant bioactivity. This research underscores the versatility of carbazole as a scaffold for developing compounds with targeted biological functions (Salih et al., 2016).

Properties

IUPAC Name

2-(3-nitrocarbazol-9-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-14(18)8-15-12-4-2-1-3-10(12)11-7-9(16(19)20)5-6-13(11)15/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIKLYOKTJBKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CC(=O)O)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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